molecular formula C22H19ClN4O3 B2629218 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 1396848-43-3

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No. B2629218
CAS RN: 1396848-43-3
M. Wt: 422.87
InChI Key: OKZRQABUIHZQGF-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis of related heterocyclic compounds, including oxadiazoles, pyridines, and their derivatives, demonstrates the versatility and reactivity of these systems in forming complex molecules. For instance, a study on the chlorination of α-hydrazonoesters leading to the formation of 1-(o-chlorophenyl)-3-(1,3,4-oxadiazol-5-yl)-1H-pyrazolo-[3,4-b]quinoxalines underscores the potential for creating diverse molecular frameworks starting from simple precursors (Kurasawa et al., 1986). This process illustrates the chemical properties and reactivity patterns central to designing compounds with desired functionalities, relevant to the molecule of interest.

Potential Application Areas

Given the structural features present in the molecule, potential application areas include materials science, where the electron-rich and electron-deficient characteristics of the oxadiazole and pyridine moieties could be exploited in electronic materials or sensors. Moreover, the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, as explored in related compounds, suggest a promising avenue for the development of new therapeutic agents with specific mechanisms of action (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-11-24-18(14(2)19(13)29-3)12-27-10-6-8-16(22(27)28)21-25-20(26-30-21)15-7-4-5-9-17(15)23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZRQABUIHZQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one

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